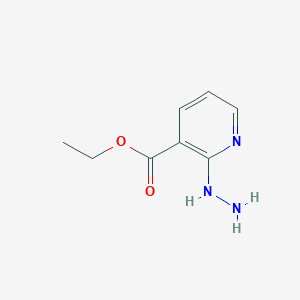Ethyl 2-hydrazinonicotinate
CAS No.: 292155-95-4
Cat. No.: VC2658425
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 292155-95-4 |
|---|---|
| Molecular Formula | C8H11N3O2 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | ethyl 2-hydrazinylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5-10-7(6)11-9/h3-5H,2,9H2,1H3,(H,10,11) |
| Standard InChI Key | WUTSCQRRPAROJE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=CC=C1)NN |
| Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)NN |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-hydrazinonicotinate is a pyridine derivative containing a hydrazine group at the 2-position and an ethyl ester at the 3-position. The compound possesses the following fundamental chemical identifiers:
| Parameter | Value |
|---|---|
| IUPAC Name | ethyl 2-hydrazinylpyridine-3-carboxylate |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| CAS Number | 292155-95-4 |
| PubChem CID | 53404568 |
| InChI | InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5-10-7(6)11-9/h3-5H,2,9H2,1H3,(H,10,11) |
| InChIKey | WUTSCQRRPAROJE-UHFFFAOYSA-N |
The compound features a pyridine ring with a hydrazino (-NH-NH₂) substituent at the 2-position and an ethoxycarbonyl group at the 3-position. This structural arrangement contributes to its unique chemical reactivity and potential applications in synthesis .
Physical and Chemical Properties
Physical Properties
While specific physical property data for Ethyl 2-hydrazinonicotinate is limited in the scientific literature, its properties can be estimated based on structural similarities to related compounds:
| Property | Estimated Value/Characteristic |
|---|---|
| Physical State | Solid at room temperature |
| Color | Pale yellow to white crystalline solid |
| Solubility | Moderately soluble in organic solvents such as ethanol, methanol, DMSO, and DMF |
| Stability | Hygroscopic; sensitive to oxidation |
The hydrazino group in the compound makes it susceptible to oxidation, suggesting storage requirements similar to other hydrazine derivatives that typically require storage in inert atmospheres and protection from light .
Chemical Reactivity
Ethyl 2-hydrazinonicotinate exhibits reactivity patterns characteristic of both hydrazine derivatives and nicotinic acid esters:
-
The hydrazino group (-NH-NH₂) serves as a nucleophilic center, enabling reactions with electrophiles such as aldehydes, ketones, and acyl compounds.
-
The compound can participate in condensation reactions to form hydrazones, important intermediates in organic synthesis.
-
The ethyl ester functionality allows for transesterification or hydrolysis reactions under appropriate conditions.
-
As a pyridine derivative, the nitrogen atom in the pyridine ring can act as a weak base and potential coordination site for metals .
Synthesis Methodologies
The synthesis of Ethyl 2-hydrazinonicotinate typically involves nucleophilic substitution reactions starting from appropriately functionalized pyridine precursors. Several synthetic routes are documented in the literature:
From 2-Halopyridine-3-carboxylates
One common approach involves the nucleophilic substitution of a 2-halopyridine-3-carboxylate with hydrazine:
| Step | Reaction Conditions | Notes |
|---|---|---|
| 1 | Reaction of ethyl 2-chloronicotinate with excess hydrazine hydrate | Can be performed in polar solvents like ethanol or isopropanol |
| 2 | Heating under reflux (60-80°C) for 4-8 hours | Monitoring by TLC ensures completion |
| 3 | Workup and purification | Typically involves extraction and recrystallization steps |
Via HYNIC Modification
Another approach draws from methodologies used in preparing HYNIC (hydrazinonicotinic acid) derivatives, which are structurally related compounds:
-
Starting with appropriate nicotinic acid derivatives
-
Formation of activated esters using reagents such as succinimidyl 6-hydrazinonicotinate
-
Subsequent esterification with ethanol under controlled conditions
Applications and Research Significance
Pharmaceutical Intermediates
Ethyl 2-hydrazinonicotinate serves as a valuable building block in pharmaceutical synthesis due to its bifunctional nature:
-
The compound can be utilized in the preparation of heterocyclic scaffolds prevalent in medicinal chemistry.
-
Its ability to form hydrazones and hydrazides makes it suitable for the synthesis of compounds with potential biological activities.
-
Related compounds like Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate have been investigated for their pharmacological properties.
Radiopharmaceutical Applications
The structural relationship between Ethyl 2-hydrazinonicotinate and HYNIC (hydrazinonicotinic acid) derivatives suggests potential applications in radiopharmaceutical development:
-
HYNIC derivatives have been used as bifunctional chelating agents for technetium-99m labeling in nuclear medicine.
-
The hydrazino functionality allows for conjugation with biomolecules while providing a site for metal coordination.
-
Research on related compounds has demonstrated their utility in developing single-step kit formulations for radiopharmaceutical preparation .
Chemical Research
The compound's unique reactivity profile makes it valuable in fundamental chemical research:
-
As a model compound for studying hydrazine chemistry in heterocyclic systems
-
For investigating directed metalation and functionalization of pyridine rings
-
In the development of new synthetic methodologies for complex nitrogen-containing heterocycles
Comparative Analysis with Related Compounds
Ethyl 2-hydrazinonicotinate belongs to a family of hydrazino-substituted pyridine derivatives. Understanding its properties in relation to structural analogs provides valuable context:
Future Research Directions
Several promising avenues for future research involving Ethyl 2-hydrazinonicotinate include:
-
Exploration of its potential as a building block in the synthesis of biologically active compounds, particularly those targeting pyridine-binding enzymes and receptors.
-
Investigation of its coordination chemistry with various transition metals, potentially leading to novel catalytic systems.
-
Development of functionalized derivatives with enhanced properties for specific applications in medicinal chemistry and materials science.
-
Detailed structural and computational studies to better understand its reactivity patterns and electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume